molecular formula C15H6Cl2F4OS B3041006 2-{[(2,4-Dichlorophenyl)thio]methyl}-4,5,6,7-tetrafluorobenzo[b]furan CAS No. 256525-93-6

2-{[(2,4-Dichlorophenyl)thio]methyl}-4,5,6,7-tetrafluorobenzo[b]furan

Cat. No.: B3041006
CAS No.: 256525-93-6
M. Wt: 381.2 g/mol
InChI Key: BJOWRCQCMIANSQ-UHFFFAOYSA-N
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Description

2-{[(2,4-Dichlorophenyl)thio]methyl}-4,5,6,7-tetrafluorobenzo[b]furan is a complex organic compound characterized by its unique structure, which includes a benzo[b]furan core substituted with a 2,4-dichlorophenylthio group and multiple fluorine atoms

Preparation Methods

The synthesis of 2-{[(2,4-Dichlorophenyl)thio]methyl}-4,5,6,7-tetrafluorobenzo[b]furan typically involves multiple steps, starting with the preparation of the benzo[b]furan core. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the 2,4-dichlorophenylthio group is usually accomplished via a nucleophilic substitution reaction, where a suitable thiol reacts with a chlorinated precursor. The fluorination of the benzo[b]furan core can be carried out using various fluorinating agents under controlled conditions to ensure selective substitution.

Chemical Reactions Analysis

2-{[(2,4-Dichlorophenyl)thio]methyl}-4,5,6,7-tetrafluorobenzo[b]furan undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[(2,4-Dichlorophenyl)thio]methyl}-4,5,6,7-tetrafluorobenzo[b]furan has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound’s properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(2,4-Dichlorophenyl)thio]methyl}-4,5,6,7-tetrafluorobenzo[b]furan involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Compared to other similar compounds, 2-{[(2,4-Dichlorophenyl)thio]methyl}-4,5,6,7-tetrafluorobenzo[b]furan stands out due to its unique combination of a benzo[b]furan core with multiple fluorine atoms and a 2,4-dichlorophenylthio group. Similar compounds include:

    2-{[(2,4-Dichlorophenyl)thio]methyl}-benzo[b]furan: Lacks the fluorine atoms, resulting in different chemical and biological properties.

    4,5,6,7-Tetrafluorobenzo[b]furan: Lacks the 2,4-dichlorophenylthio group, affecting its reactivity and applications.

    2-{[(2,4-Dichlorophenyl)thio]methyl}-4,5,6,7-tetrafluorobenzene: Similar structure but with a benzene core instead of a benzo[b]furan, leading to different properties and uses.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)sulfanylmethyl]-4,5,6,7-tetrafluoro-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H6Cl2F4OS/c16-6-1-2-10(9(17)3-6)23-5-7-4-8-11(18)12(19)13(20)14(21)15(8)22-7/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJOWRCQCMIANSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)SCC2=CC3=C(O2)C(=C(C(=C3F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H6Cl2F4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(2,4-Dichlorophenyl)thio]methyl}-4,5,6,7-tetrafluorobenzo[b]furan
Reactant of Route 2
2-{[(2,4-Dichlorophenyl)thio]methyl}-4,5,6,7-tetrafluorobenzo[b]furan
Reactant of Route 3
2-{[(2,4-Dichlorophenyl)thio]methyl}-4,5,6,7-tetrafluorobenzo[b]furan
Reactant of Route 4
2-{[(2,4-Dichlorophenyl)thio]methyl}-4,5,6,7-tetrafluorobenzo[b]furan
Reactant of Route 5
2-{[(2,4-Dichlorophenyl)thio]methyl}-4,5,6,7-tetrafluorobenzo[b]furan
Reactant of Route 6
Reactant of Route 6
2-{[(2,4-Dichlorophenyl)thio]methyl}-4,5,6,7-tetrafluorobenzo[b]furan

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